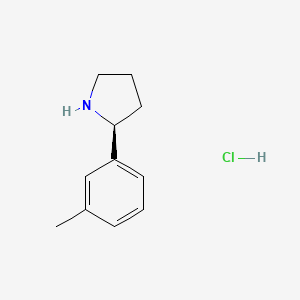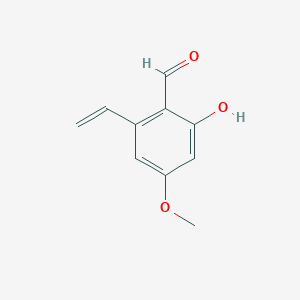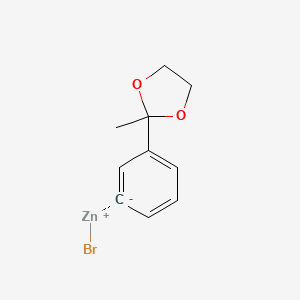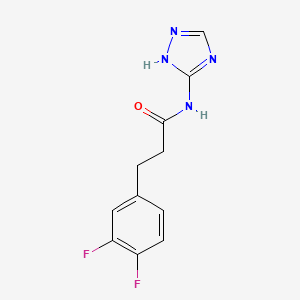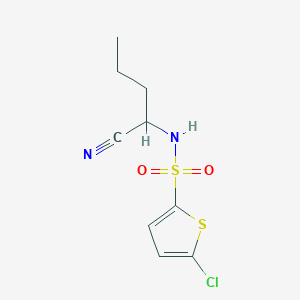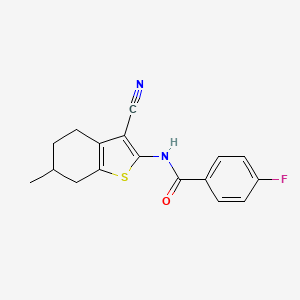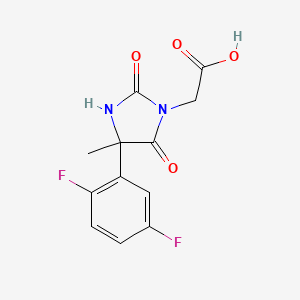
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group and an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2,5-difluorophenylacetic acid, which is then subjected to a series of reactions to introduce the imidazolidinone ring. The key steps include:
Nucleophilic Aromatic Substitution: Reacting 2,5-difluorophenylacetic acid with a suitable nucleophile to introduce the desired substituents.
Cyclization: Formation of the imidazolidinone ring through cyclization reactions under controlled conditions.
Acidification: Final acidification step to obtain the target compound in its acid form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and cost-effective raw materials to ensure scalability and economic viability.
化学反应分析
Types of Reactions
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The difluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,5-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the imidazolidinone ring.
Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the combination of the difluorophenyl group and the imidazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C12H10F2N2O4 |
|---|---|
分子量 |
284.22 g/mol |
IUPAC 名称 |
2-[4-(2,5-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H10F2N2O4/c1-12(7-4-6(13)2-3-8(7)14)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) |
InChI 键 |
MBWVLFZMIRITDF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


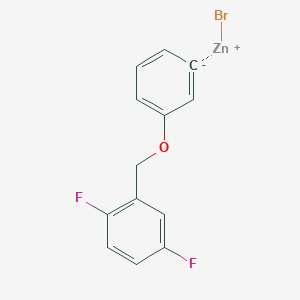

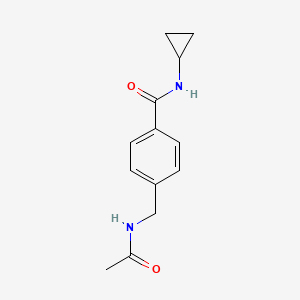
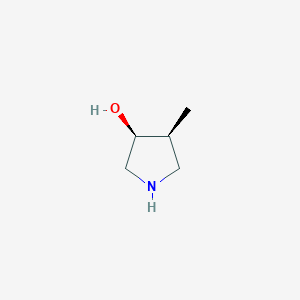
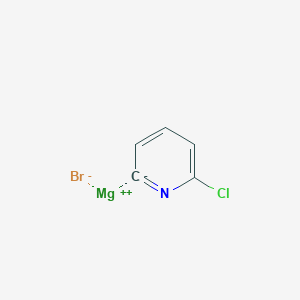
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)

